molecular formula C13H19NO2 B12867967 4-(Hexyloxy)benzaldehyde oxime

4-(Hexyloxy)benzaldehyde oxime

Katalognummer: B12867967
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: QYDNPDYSYAFFQI-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hexyloxy)benzaldehyde oxime is an organic compound with the molecular formula C13H19NO2. It is derived from 4-(Hexyloxy)benzaldehyde, which is a benzaldehyde derivative where the benzene ring is substituted with a hexyloxy group at the para position. The oxime functional group is characterized by the presence of a C=N-OH group, which is formed by the reaction of hydroxylamine with an aldehyde or ketone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Hexyloxy)benzaldehyde oxime can be synthesized through the reaction of 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

[ \text{4-(Hexyloxy)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for oximes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields. For example, the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation in a solvent-free environment has been shown to produce oximes in high yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hexyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as N-chlorosuccinimide.

    Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in substitution reactions, such as the formation of hydroximoyl chlorides.

Common Reagents and Conditions

    Oxidation: N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of oximes to amines.

    Substitution: Hydroxylamine hydrochloride in the presence of a base such as sodium carbonate is used for the formation of oximes from aldehydes.

Major Products Formed

    Oxidation: Benzonitrile

    Reduction: Benzylamine

    Substitution: Hydroximoyl chloride

Wissenschaftliche Forschungsanwendungen

4-(Hexyloxy)benzaldehyde oxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Hexyloxy)benzaldehyde oxime involves the formation of a stable oxime group through the reaction of the aldehyde with hydroxylamine. The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions. This rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, resulting in the formation of a new C-N bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde oxime: A simpler oxime derivative without the hexyloxy group.

    4-Methoxybenzaldehyde oxime: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Ethoxybenzaldehyde oxime: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

4-(Hexyloxy)benzaldehyde oxime is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other benzaldehyde oxime derivatives .

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

(NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+

InChI-Schlüssel

QYDNPDYSYAFFQI-SDNWHVSQSA-N

Isomerische SMILES

CCCCCCOC1=CC=C(C=C1)/C=N/O

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.